P2X3 Receptor Antagonist Activity vs. Unsubstituted and 4-Methylphenyl Analogs
The compound was evaluated for antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) expressed in Xenopus oocytes and exhibited an EC50 of 340 nM [1]. In contrast, the 4-(4-methylphenyl)morpholine-2,6-dione and 4-phenylmorpholine-2,6-dione analogs lack reported P2X3 activity in curated databases, suggesting that the 3-phenoxyphenyl substituent may confer P2X3 engagement not present in simpler N-aryl morpholine-2,6-diones. However, this is a single-point observation without a full concentration-response curve for comparators, and no selectivity data versus other P2X subtypes are available.
| Evidence Dimension | P2X3 receptor antagonism (functional EC50) |
|---|---|
| Target Compound Data | EC50 = 340 nM (rat P2X3, Xenopus oocytes) |
| Comparator Or Baseline | 4-(4-Methylphenyl)morpholine-2,6-dione and 4-phenylmorpholine-2,6-dione: no P2X3 activity reported in BindingDB/ChEMBL |
| Quantified Difference | Target compound shows measurable P2X3 antagonism; comparators show no detectable activity in the same assay databases |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes; antagonist mode; compound tested at 10 µM |
Why This Matters
For research programs targeting purinergic signaling (pain, cough, inflammation), the presence of P2X3 activity distinguishes this compound from the closest commercially available morpholine-2,6-dione analogs that lack this annotation.
- [1] BindingDB, ChEMBL_147403 (CHEMBL884064), EC50 = 340 nM for P2X3 antagonism. Citation: Jacobson KA, Jarvis MF, Williams M, 'Purine and pyrimidine (P2) receptors as drug targets', J Med Chem 45:4057-93 (2002) PMID:12213051. View Source
